(Z)-3-(2-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
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Description
(Z)-3-(2-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of acrylonitrile derivative that has been synthesized using specific chemical methods. The purpose of
Scientific Research Applications
Photoluminescence and Optical Applications
Compounds similar to "(Z)-3-(2-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile" have been studied for their photoluminescence characteristics. For example, novel 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile units, related in structure, have been synthesized and analyzed for their UV–vis absorption and photoluminescent spectra. These compounds emit green fluorescence in both solid state and CH2Cl2 solution under UV irradiation, demonstrating potential applications in optoelectronic devices and materials science due to their good thermal stability and distinctive fluorescence properties (Xu, Yu, & Yu, 2012).
Chemical Synthesis and Structural Analysis
The chemical synthesis and structural analysis of compounds containing acrylonitrile and thiazole groups, akin to the compound , have been reported. Research in this area focuses on developing synthetic methodologies and understanding the structural aspects of such compounds through techniques like X-ray diffraction analysis. This research paves the way for the synthesis of novel compounds with potential applications in material science and pharmaceuticals (Frolov et al., 2005).
Optoelectronic and Nonlinear Optical Properties
Designed and synthesized thiophene dyes, including structures similar to the target compound, have demonstrated significant nonlinear absorption and optical limiting behavior. These properties are crucial for the development of materials that can protect human eyes and optical sensors, as well as stabilize light sources in optical communications. The optoelectronic and nonlinear optical properties of these compounds, investigated using various spectroscopic methods and density functional theory calculations, highlight their potential in photonic applications (Anandan et al., 2018).
Applications in Heterocyclic Synthesis
The compound and its derivatives have applications in the synthesis of heterocyclic compounds, which are of significant interest in pharmaceutical research. For instance, the synthesis of piperidine-based 1,3-thiazole derivatives showcases the utility of such acrylonitrile and thiazolyl compounds in creating bioactive molecules with potential anti-arrhythmic properties (Abdel‐Aziz et al., 2009).
Fungicidal Activity
Research into thiazole derivatives prepared from related bromo-phenyl compounds has shown promising fungicidal activity. This line of research involves the synthesis and characterization of novel compounds for potential agricultural applications, demonstrating the broad applicability of such chemical structures in addressing practical challenges (Bashandy, Abdelall, & El-Morsy, 2008).
properties
IUPAC Name |
(Z)-3-(2-bromophenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2S/c1-13-7-8-16(9-14(13)2)19-12-24-20(23-19)17(11-22)10-15-5-3-4-6-18(15)21/h3-10,12H,1-2H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBXBVXSAKPVOS-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3Br)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3Br)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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